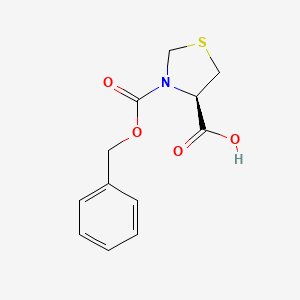
Methyl 4-(benzyloxy)-3-chloro-6-hydroxy-2-methylbenzoate
Overview
Description
Methyl 4-(benzyloxy)-3-chloro-6-hydroxy-2-methylbenzoate, also known as MBC, is a chemical compound that has been widely used in scientific research applications. It is a potent inhibitor of tubulin polymerization, which makes it useful in the study of microtubule dynamics and cellular processes that depend on microtubules. In
Mechanism of Action
Methyl 4-(benzyloxy)-3-chloro-6-hydroxy-2-methylbenzoate inhibits tubulin polymerization by binding to the colchicine binding site on the tubulin molecule. This prevents the formation of microtubules, which are essential for cell division and other cellular processes. This compound also induces the depolymerization of existing microtubules, leading to the disruption of the cytoskeleton and cell death.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells by disrupting microtubule dynamics. It also affects the cytoskeleton and cell morphology, leading to changes in cell motility and migration. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, possibly by stabilizing microtubules in neurons.
Advantages and Limitations for Lab Experiments
Methyl 4-(benzyloxy)-3-chloro-6-hydroxy-2-methylbenzoate is a potent and specific inhibitor of tubulin polymerization, making it a valuable tool for studying microtubule dynamics and cellular processes that depend on microtubules. However, it has some limitations in lab experiments. This compound can be toxic to cells at high concentrations, and its effects on microtubules can be reversible, which can complicate data interpretation. Additionally, this compound can have off-target effects on other cellular processes, which can confound experimental results.
Future Directions
There are several future directions for research on Methyl 4-(benzyloxy)-3-chloro-6-hydroxy-2-methylbenzoate. One area of interest is the development of more potent and selective inhibitors of tubulin polymerization that can be used in cancer therapy. Another area of research is the investigation of the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Additionally, the use of this compound in combination with other drugs to enhance its effects and reduce toxicity is an area of active research.
Scientific Research Applications
Methyl 4-(benzyloxy)-3-chloro-6-hydroxy-2-methylbenzoate has been extensively used in scientific research to study microtubule dynamics and cellular processes that depend on microtubules. It is a potent inhibitor of tubulin polymerization, which makes it useful in the study of mitosis, cell division, and cancer cell growth. This compound has also been used to investigate the role of microtubules in neuronal development and function.
properties
IUPAC Name |
methyl 3-chloro-6-hydroxy-2-methyl-4-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-10-14(16(19)20-2)12(18)8-13(15(10)17)21-9-11-6-4-3-5-7-11/h3-8,18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLRKPONIWXRMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)OCC2=CC=CC=C2)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



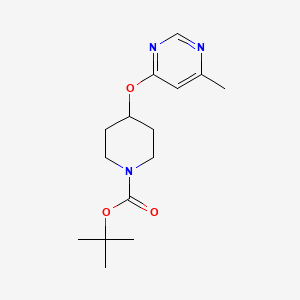


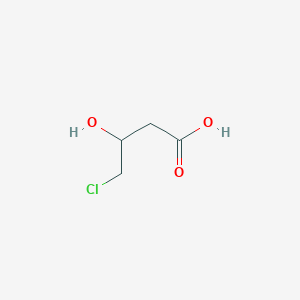
![2-(1H-indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinofuro[3,2-d]pyrimidine](/img/structure/B3333283.png)

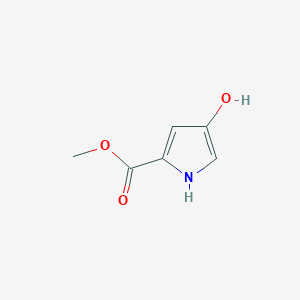
![2-(2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B3333302.png)
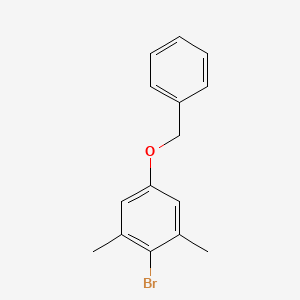
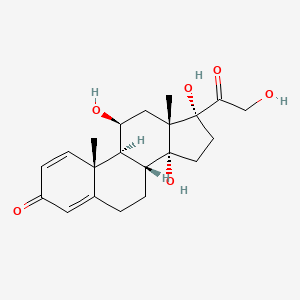
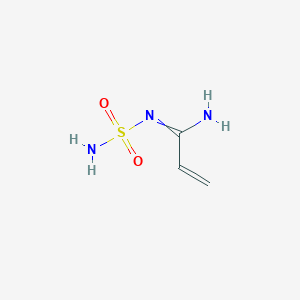
![2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B3333339.png)
